2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
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Overview
Description
2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a key enzyme involved in the phosphorylation of Tau proteins . Overexpression of phosphorylated Tau proteins can increase susceptibility to oxidative stress .
Mode of Action
The compound interacts with GSK-3β, inhibiting its activity . This inhibition reduces the expression of GSK-3β and downstream phosphorylated Tau (p-Tau) in cells . The compound’s interaction with GSK-3β leads to a reduction in Tau protein hyperphosphorylation .
Biochemical Pathways
The compound affects the Keap1-Nrf2-ARE signaling pathway . Activation of this pathway enhances the expression of downstream oxidative stress proteins, including TrxR1, HO-1, NQO1, and GCLM . These proteins exert cytoprotective effects .
Result of Action
The compound’s action results in several molecular and cellular effects. It can alleviate H2O2-induced ROS damage, mitochondrial membrane potential imbalance, Ca2+ influx, and apoptosis . These effects contribute to the compound’s neuroprotective capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide typically involves a multi-step process. The initial step often includes the formation of the oxazole ring, followed by the introduction of the cyclopropanecarboxamido and trifluoromethoxybenzyl groups. Common reagents used in these reactions include cyclopropanecarboxylic acid, 4-(trifluoromethoxy)benzylamine, and various coupling agents. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(pyrimidin-4-yl)oxazole-4-carboxamide: Known for its dual inhibition of epidermal growth factor receptor (EGFR) kinase.
Oxazole-4-carboxamide/butylated hydroxytoluene hybrids: Exhibits GSK-3β inhibitory and neuroprotective activities against Alzheimer’s disease.
Uniqueness
2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is unique due to its specific structural features, such as the cyclopropanecarboxamido group and the trifluoromethoxybenzyl moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other oxazole derivatives.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4/c17-16(18,19)26-11-5-1-9(2-6-11)7-20-14(24)12-8-25-15(21-12)22-13(23)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVCEJBFNGQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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